

Application Note: HPLC Method for the Separation of Isonicotinic and Nicotinic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isonicotinic Acid*

Cat. No.: B3419969

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid (Niacin or Vitamin B3) is an essential human nutrient and is widely used in pharmaceutical formulations.[1][2] **Isonicotinic acid** is a structural isomer of nicotinic acid and can be present as an impurity in bulk nicotinic acid samples.[3][4] The ability to separate and quantify these two isomers is crucial for quality control in the pharmaceutical industry. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of **isonicotinic acid** and nicotinic acid.

Principle

This method utilizes a normal-phase separation on an amine (NH₂) column with a mobile phase consisting of acidified methanol and water.[3][4] The difference in the polarity and interaction with the stationary phase allows for the baseline separation of the two isomers. Detection is achieved using a UV detector, leveraging the distinct UV absorbance maxima of **isonicotinic acid** and nicotinic acid.[3][4]

Data Summary

The following table summarizes the key quantitative data for the HPLC separation of isonicotinic and nicotinic acid.

Parameter	Nicotinic Acid	Isonicotinic Acid
Retention Time (min)	~8.0	~12.0[4]
Relative Retention Time	1.0	1.5[3][4]
UV Absorbance Maximum (nm)	260[3][4]	270[3][4]
Limit of Detection (LOD)	-	~0.08%[4]

Experimental Protocol

Apparatus and Materials

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array or UV detector.
- Column: Amine (NH₂) column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Data Acquisition System: Chromatography software for data collection and analysis.
- Analytical Balance: For accurate weighing of standards and samples.
- Volumetric flasks, pipettes, and other standard laboratory glassware.
- Syringe filters: 0.45 µm for sample filtration.[5][6]

Reagents and Standards

- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic Acid (reagent grade)
- Hydrochloric Acid (reagent grade)
- Nicotinic Acid Reference Standard

- **Isonicotinic Acid** Reference Standard

Preparation of Solutions

- Mobile Phase: Prepare a mixture of 82 parts methanol and 18 parts water. Acidify the water by adding 5.0 mL of formic acid to 1 L of water before mixing with methanol.[\[4\]](#) Filter the mobile phase through a 0.45 μ m filter.
- Diluent (0.1 N HCl): Prepare a 0.1 N solution of hydrochloric acid in water.[\[4\]](#)
- Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of nicotinic acid and **isonicotinic acid** reference standards in 10 mL of diluent to obtain individual stock solutions.
- Working Standard Solution: Prepare a mixed working standard solution containing both nicotinic acid and **isonicotinic acid** at a suitable concentration by diluting the stock solutions with the diluent.

Sample Preparation

- Accurately weigh a portion of the bulk nicotinic acid sample and dissolve it in the diluent to achieve a final concentration within the calibration range.[\[3\]](#)[\[4\]](#)
- Filter the sample solution through a 0.45 μ m syringe filter prior to injection.[\[5\]](#)[\[6\]](#)

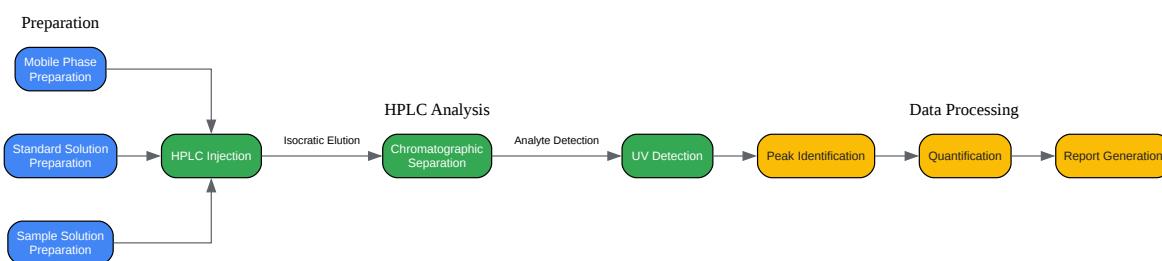
Chromatographic Conditions

Parameter	Setting
Column	Amine (NH2), 4.6 x 150 mm, 5 µm
Mobile Phase	Methanol : Acidified Water (82:18, v/v)
Flow Rate	1.0 mL/min
Column Temperature	Ambient
Injection Volume	10 µL
Detection Wavelength	Monitor at 254 nm for general detection, or at 260 nm for nicotinic acid and 270 nm for isonicotinic acid for enhanced specificity.[3][4]

Data Analysis

- Identify the peaks for nicotinic acid and **isonicotinic acid** in the sample chromatogram by comparing their retention times with those of the reference standards.
- Quantify the amount of **isonicotinic acid** impurity in the nicotinic acid sample using the external standard method.

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the HPLC separation and quantification of isonicotinic and nicotinic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Niacin. II: Identification of isonicotinic acid in niacin by liquid chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pickeringlabs.com [pickeringlabs.com]
- To cite this document: BenchChem. [Application Note: HPLC Method for the Separation of Isonicotinic and Nicotinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3419969#hplc-method-for-separating-isonicotinic-and-nicotinic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com